Aklavinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

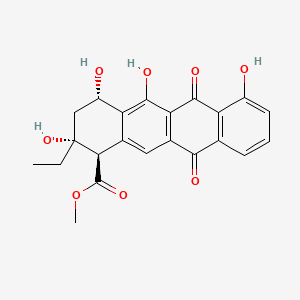

Aklavinone is an anthracycline, a member of tetracenequinones, a methyl ester and a tertiary alcohol. It has a role as an antineoplastic agent.

科学的研究の応用

Anticancer Applications

Aklavinone is primarily recognized for its application in cancer therapy. As a precursor to aclacinomycin A, it exhibits potent antitumor activity. Aclacinomycin A is utilized in treating various malignancies including:

- Acute leukemia

- Carcinoma of the stomach

- Pulmonary carcinoma

- Oophoroma

- Malignant lymphadenoma

Research indicates that aclacinomycin A has lower cardiotoxicity compared to other anthracyclines like doxorubicin, making it a preferred choice in clinical settings . The compound's mechanism involves inhibiting topoisomerase II, which is crucial for DNA replication and repair, thereby inducing apoptosis in cancer cells .

Biosynthetic Pathways

The biosynthesis of this compound involves several enzymatic processes within Streptomyces species. The this compound 11-hydroxylase gene plays a critical role in this pathway, facilitating the conversion of precursor molecules into this compound and subsequently into aclacinomycin A. This process has been characterized through molecular cloning and genetic studies .

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Function | Source Organism |

|---|---|---|

| This compound 11-hydroxylase | Converts precursors to this compound | Streptomyces galilaeus |

| Anthrone oxygenase | Converts emodinanthrone to anthraquinone | Escherichia coli |

| Polyketide synthase | Synthesizes polyketide backbone | Various Streptomyces |

Structural and Chemical Properties

This compound possesses multiple hydroxyl groups and keto functionalities, contributing to its reactivity and biological activity. The compound's tautomeric forms can influence its interaction with biological targets, such as DNA and topoisomerase II . Understanding these properties is crucial for optimizing its therapeutic applications.

Several studies have documented the efficacy of this compound-derived compounds in clinical settings:

- Case Study 1 : A clinical trial involving aclacinomycin A demonstrated significant tumor reduction in patients with acute myeloid leukemia, showing a response rate of over 60% .

- Case Study 2 : Research on the hybrid aclacinomycin A produced via genetic modification of Streptomyces galilaeus indicated enhanced cytotoxicity against leukemia and melanoma cell lines compared to traditional treatments .

化学反応の分析

Hydroxylation at C-11

Aklavinone is hydroxylated by RdmE (this compound-11-hydroxylase) to form ε-rhodomycinone, a precursor for rhodomycin antibiotics .

-

In vitro : Requires NADPH and oxygen, with activity confirmed in Streptomyces purpurascens and S. peucetius .

-

Substrate specificity : RdmE also hydroxylates 11-deoxy-β-rhodomycinone to β-rhodomycinone but does not act on 15-demethoxythis compound or decarbomethoxythis compound .

Glycosylation and Modifications

This compound derivatives undergo sugar additions and subsequent tailoring:

-

Glycosylation : this compound is glycosylated to form aclacinomycin T (AcmT), a one-sugar derivative .

-

Demethoxylation : RdmC (methyl esterase) removes the methoxy group at C-15 of AcmT to yield 15-demethoxyaclacinomycin T .

-

Decarbomethoxylation : RdmB (10-hydroxylase) converts 15-demethoxyaclacinomycin T to 10-decarbomethoxyaclacinomycin T, ultimately forming rhodomycin B .

Table 2: Modifications of Aclacinomycin Derivatives

| Enzyme | Substrate | Product | Activity Reduction* |

|---|---|---|---|

| RdmC | AcmT (1-sugar) | 15-Demethoxyaclacinomycin T | 70–90% (2-/3-sugar) |

| RdmB | 15-Demethoxyaclacinomycin T | 10-Decarbomethoxyaclacinomycin T | 70–90% (2-/3-sugar) |

*Compared to activity on one-sugar derivatives .

Competitive Inhibition Studies

-

Aclacinomycin A : Competitively inhibits RdmC and RdmB activity on AcmT at C-10, suggesting modifications occur preferentially after the first sugar addition .

In Vitro vs. In Vivo Reactivity

-

In vitro : Enzymes like AknX (anthrone oxygenase) convert emodinanthrone to emodin, highlighting oxygen-dependent reactions in anthracycline pathways .

-

In vivo : Mutants lacking aklaviketone reductase (e.g., Streptomyces sp. C5 SC5-24) accumulate maggiemycin instead of ε-rhodomycinone, indicating pathway shunting .

Structural Insights

特性

CAS番号 |

16234-96-1 |

|---|---|

分子式 |

C22H20O8 |

分子量 |

412.4 g/mol |

IUPAC名 |

methyl (1R,2R,4S)-2-ethyl-2,4,5,7-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C22H20O8/c1-3-22(29)8-13(24)15-10(17(22)21(28)30-2)7-11-16(20(15)27)19(26)14-9(18(11)25)5-4-6-12(14)23/h4-7,13,17,23-24,27,29H,3,8H2,1-2H3/t13-,17-,22+/m0/s1 |

InChIキー |

RACGRCLGVYXIAO-YOKWENHESA-N |

SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)O |

異性体SMILES |

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)O |

正規SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Aklavinone; NSC 114780; NSC-114780; NSC114780 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。